Lipophilicity and Membrane Permeability
The target compound exhibits an XLogP value of 1.6 [1], which is 1.9 log units higher than the methanesulfonamide analog N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide (XLogP = -0.3) [2] and 0.8 log units higher than the unsubstituted core 4-methylbenzenesulfonamide (XLogP = 0.8) [3]. This places the compound in a lipophilicity range associated with improved passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility.
Δ +1.9 (methanesulfonamide), Δ +0.8 (core sulfonamide)
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP = 1.6 |
| Comparator Or Baseline | Methanesulfonamide analog: XLogP = -0.3; 4-Methylbenzenesulfonamide: XLogP = 0.8 |
| Quantified Difference | ΔXLogP = +1.9 vs. methanesulfonamide analog; ΔXLogP = +0.8 vs. 4-methylbenzenesulfonamide core |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A ΔXLogP of 1.9 log units corresponds to a theoretical ~80-fold increase in octanol/water partition coefficient, which can be decisive when selecting a scaffold for cell-based assays where intracellular target engagement requires passive membrane crossing.
- [1] PubChem Compound Summary for CID 16090368, Property: XLogP3-AA. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 43589422, N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide. Property: XLogP. NIH (2026). View Source
- [3] PubChem Compound Summary for CID 6269, 4-Methylbenzenesulfonamide. Property: XLogP. NIH (2026). View Source
